4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
Compounds related to 4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine have been extensively studied for their potential in medicinal chemistry. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar dimethylaminomethyl feature, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds displayed potent cytotoxicity, with some having IC50 values less than 10 nM, highlighting their potential as anticancer agents (Deady et al., 2003). Additionally, novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized and studied for their antibacterial and antifungal activities, as well as their ability to induce apoptosis in ovarian follicles, demonstrating the versatility of this chemical framework in the development of new therapeutic agents (Sindhu et al., 2016).
Polymer Science Applications
In the field of polymer science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including compounds similar to the one , has been explored. These modifications enhance the thermal stability and biological activity of the polymers, making them suitable for medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Organic Synthesis Applications
The compound's structural features facilitate various organic synthesis applications, including the generation of structurally diverse libraries through alkylation and ring closure reactions. For example, a structurally diverse library was generated using a ketonic Mannich base derived from 2-acetylthiophene, which underwent various alkylation and ring closure reactions to produce compounds with potential biological activity (Roman, 2013). Additionally, the synthesis and characterization of pyrazole derivatives containing N,N-dimethylaniline, which are related structurally to the compound , have been explored for their antibacterial and antifungal activities, demonstrating the compound's role in the development of new antimicrobial agents (Swarnkar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-[3-(dimethylamino)propyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-13-20-21-17(23(13)11-7-10-22(2)3)15-12-19-24(16(15)18)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXXNYOGQJGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCN(C)C)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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